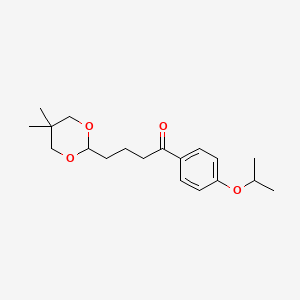

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone

Übersicht

Beschreibung

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone is an organic compound characterized by its unique structural features, including a dioxane ring and an isopropoxy group attached to a butyrophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone typically involves multiple steps:

Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols. For instance, 2,2-dimethyl-1,3-propanediol can be cyclized using an acid catalyst like sulfuric acid to form 5,5-dimethyl-1,3-dioxane.

Attachment of the Butyrophenone Backbone: The dioxane ring is then attached to a butyrophenone derivative through a Friedel-Crafts acylation reaction. This involves reacting the dioxane with a butyrophenone precursor in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Isopropoxy Group: The final step involves the introduction of the isopropoxy group via an etherification reaction. This can be achieved by reacting the intermediate compound with isopropyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the butyrophenone backbone, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogenated or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that derivatives of butyrophenone compounds exhibit potential anticancer properties. The compound's structure allows for modifications that enhance its efficacy against specific cancer types. For instance, studies have shown that certain butyrophenone analogs can inhibit tumor growth by interfering with cell signaling pathways associated with cancer proliferation .

1.2 Antipsychotic Properties

Butyrophenones are primarily known for their use as antipsychotic medications. The application of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone in this context could lead to the development of new therapeutic agents with improved safety profiles and reduced side effects compared to existing treatments .

Materials Science Applications

2.1 Photoinitiators in Polymer Chemistry

The compound has been investigated as a photoinitiator in the polymerization of various monomers under UV light. Its ability to generate free radicals upon exposure to light makes it suitable for applications in coatings and adhesives . This property is particularly valuable in the production of high-performance materials that require rapid curing times.

2.2 Development of Smart Materials

In materials science, the incorporation of this compound into polymer matrices has been explored for creating smart materials that respond to environmental stimuli (e.g., temperature or light). Such materials have potential applications in sensors and actuators .

Photochemistry Applications

3.1 Light-Driven Reactions

The compound's photochemical properties allow it to be used in light-driven chemical reactions, which are essential for green chemistry approaches aimed at reducing energy consumption and waste generation in chemical processes .

3.2 Solar Energy Conversion

Research is ongoing into the use of this compound in solar energy conversion systems, where it may play a role in improving the efficiency of photovoltaic cells through its ability to absorb and convert light energy effectively .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone exerts its effects depends on its interaction with molecular targets. The dioxane ring and isopropoxy group may facilitate binding to specific enzymes or receptors, influencing biochemical pathways. Detailed studies on its binding affinity and interaction with biological macromolecules would provide insights into its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-benzaldehyde: Shares the dioxane ring but differs in the functional groups attached to the aromatic ring.

4-Isopropoxybenzophenone: Similar in having an isopropoxy group but lacks the dioxane ring.

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-isopropoxybutyrophenone is unique due to the combination of the dioxane ring and the isopropoxy group attached to the butyrophenone backbone. This structural combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Biologische Aktivität

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropoxybutyrophenone is a compound with potential biological activity that has garnered interest in pharmacological research. This article reviews its biological properties, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on available literature.

- Molecular Formula : C19H28O3

- Molar Mass : 304.42 g/mol

- CAS Number : 898755-59-4

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at G1 and G2/M phases, leading to apoptosis in tumor cells .

Cytotoxicity Studies

A review of the literature reveals significant findings regarding the cytotoxic activity of this compound:

| Compound | Cell Line Tested | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | A2780 (Ovarian Cancer) | <5 | High Cytotoxicity |

| This compound | SK-OV-3 (Ovarian Cancer) | <5 | High Cytotoxicity |

| Control Compound (e.g., Doxorubicin) | Various Tumor Lines | Variable | Established Efficacy |

Note: The above data is indicative and requires further validation through experimental studies.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

- Study on Ovarian Cancer : A study investigated the effects of this compound on human ovarian adenocarcinoma cell lines (A2780 and SK-OV-3). The compound demonstrated significant cytotoxic effects with low IC50 values, suggesting its potential as an anti-cancer agent.

- Mechanistic Insights : Further mechanistic studies indicated that the compound may disrupt mRNA splicing processes in cancer cells, similar to other known spliceosome modulators. This disruption leads to the accumulation of unspliced mRNA and subsequent apoptosis in malignant cells .

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-yloxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-14(2)23-16-10-8-15(9-11-16)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNLCEQAZZZNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646002 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-81-2 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-{4-[(propan-2-yl)oxy]phenyl}butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.